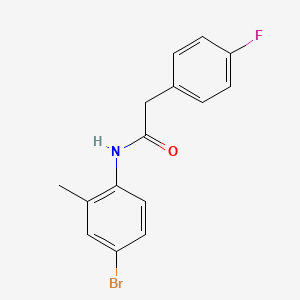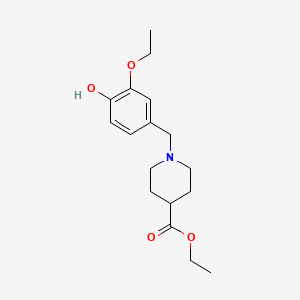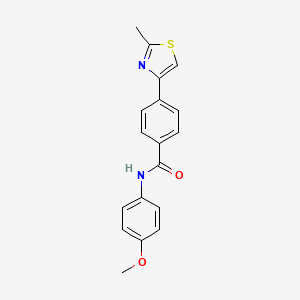
N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BAMF, and it belongs to the class of compounds known as benzamides. BAMF has been studied for its potential pharmacological properties, including its ability to modulate certain receptors in the brain.
Mecanismo De Acción
The mechanism of action of BAMF involves its ability to modulate receptors in the brain. Specifically, BAMF has been shown to act as a partial agonist at the dopamine D2 receptor and a sigma-1 receptor agonist. This modulation of these receptors has been shown to have beneficial effects on mood, cognition, and motor function.
Biochemical and Physiological Effects:
BAMF has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, which is a region of the brain involved in motor function. BAMF has also been shown to increase the expression of certain genes involved in neuroprotection and synaptic plasticity. These effects suggest that BAMF may have potential as a neuroprotective and neurorestorative agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BAMF as a research tool is its specificity for certain receptors in the brain. This allows researchers to study the effects of modulating these receptors in a more targeted manner. However, one limitation of BAMF is its relatively low potency compared to other compounds that modulate these receptors. This may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on BAMF. One area of interest is its potential as a treatment for Parkinson's disease. BAMF has been shown to have neuroprotective effects in animal models of Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a treatment for depression and anxiety. BAMF has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential in humans. Finally, there is interest in developing more potent derivatives of BAMF that may have greater therapeutic potential.
Métodos De Síntesis
The synthesis of BAMF involves the reaction of 4-bromo-2-methylbenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide. This synthesis method has been optimized to yield high purity BAMF with good yields.
Aplicaciones Científicas De Investigación
BAMF has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to modulate certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in the regulation of mood, cognition, and motor function. BAMF has been shown to have potential as a treatment for conditions such as Parkinson's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-10-8-12(16)4-7-14(10)18-15(19)9-11-2-5-13(17)6-3-11/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRCIYRNLYRKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[(cyclohexylcarbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B5885344.png)
![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)

![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)

![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)
![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]isonicotinamide](/img/structure/B5885431.png)

![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)
